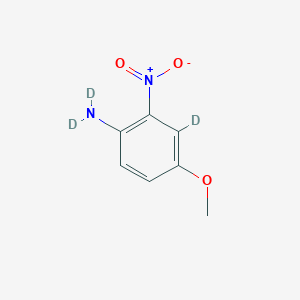
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride is a complex organic compound with a unique structure that includes a quinolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the quinolinone core through cyclization reactions.
- Introduction of the hydroxy and propan-2-yloxybutyl groups via selective functionalization reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted quinolinones.
Applications De Recherche Scientifique
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
- Binding to enzymes or receptors, thereby modulating their activity.
- Interfering with cellular processes such as DNA replication or protein synthesis.
- Inducing oxidative stress or apoptosis in target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-hydroxy-5-(1-hydroxy-2-(isopropylamino)butyl)-2(1H)-quinolinone
- 8-hydroxy-5-(1-hydroxy-2-(1-methylethyl)amino)butyl)-2(1H)-quinolinone
Uniqueness
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C16H24ClNO4 |
|---|---|
Poids moléculaire |
329.82 g/mol |
Nom IUPAC |
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-4-13(21-9(2)3)16(20)11-5-7-12(18)15-10(11)6-8-14(19)17-15;/h5,7,9,13,16,18,20H,4,6,8H2,1-3H3,(H,17,19);1H |
Clé InChI |
YGKQEUZFDXGJOL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C1=C2CCC(=O)NC2=C(C=C1)O)O)OC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


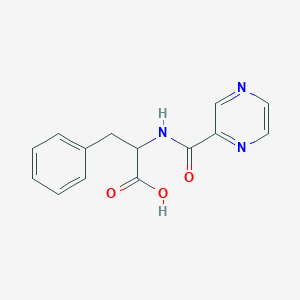
![2-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl acrylate](/img/structure/B13402303.png)
![methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13402308.png)




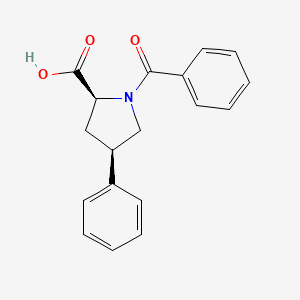
![9H-fluoren-9-ylmethyl N-[(2S)-3-cyclohexyl-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13402342.png)
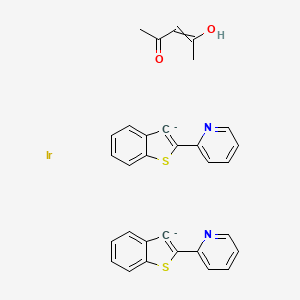
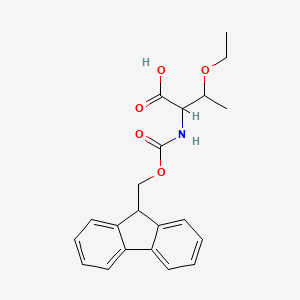
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
